(6R,10R,13S,17S)-6-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl heptanoate
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Overview
Description
6.beta.-Testosterone Enanthate, also known as testosterone heptanoate, is a synthetic androgen and anabolic steroid. It is an esterified form of testosterone, where the testosterone molecule is bonded to an enanthate ester at the 17-beta hydroxyl group. This modification allows for a slow release of testosterone into the bloodstream, making it a long-acting form of testosterone. It is primarily used in testosterone replacement therapy to treat conditions associated with low testosterone levels in men, such as hypogonadism, and is also used in hormone therapy for transgender men .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6.beta.-Testosterone Enanthate involves the esterification of testosterone with enanthate acid. The process typically begins with the base hormone, testosterone, which is derived from cholesterol through a series of enzymatic reactions. Commercially, the synthesis often uses soy-derived sterols as the starting material. These sterols are converted into testosterone through several chemical steps involving oxidation and reduction processes. The final step involves reacting testosterone with enanthate acid to form the ester bond, resulting in 6.beta.-Testosterone Enanthate .
Industrial Production Methods
In industrial settings, the production of 6.beta.-Testosterone Enanthate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
6.beta.-Testosterone Enanthate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group at the 17-beta position to a ketone group.
Reduction: The ketone group can be reduced back to a hydroxyl group.
Substitution: The enanthate ester can be hydrolyzed to release free testosterone and enanthate acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Hydrolysis reactions typically use acidic or basic conditions to cleave the ester bond.
Major Products Formed
Oxidation: Formation of 17-keto testosterone.
Reduction: Regeneration of 17-beta-hydroxy testosterone.
Substitution: Release of free testosterone and enanthate acid.
Scientific Research Applications
6.beta.-Testosterone Enanthate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its effects on muscle growth, bone density, and overall metabolism.
Medicine: Extensively used in testosterone replacement therapy to treat hypogonadism and other conditions associated with low testosterone levels.
Industry: Utilized in the development of performance-enhancing drugs and supplements.
Mechanism of Action
6.beta.-Testosterone Enanthate exerts its effects by binding to androgen receptors in various tissues. Once administered, the enanthate ester is cleaved, releasing free testosterone into the bloodstream. Testosterone then binds to androgen receptors, leading to the activation of specific genes that regulate the development and maintenance of male characteristics. This includes increased muscle mass, bone density, and the development of secondary sexual characteristics .
Comparison with Similar Compounds
Similar Compounds
Testosterone Cypionate: Another long-acting ester of testosterone with a slightly longer half-life compared to 6.beta.-Testosterone Enanthate.
Testosterone Propionate: A short-acting ester of testosterone that requires more frequent administration.
Testosterone Undecanoate: A very long-acting ester of testosterone often used for long-term therapy.
Uniqueness
6.beta.-Testosterone Enanthate is unique due to its balance between duration of action and frequency of administration. It provides a steady release of testosterone over a period of time, reducing the need for frequent injections while maintaining stable testosterone levels in the body .
Properties
Molecular Formula |
C26H40O4 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
[(6R,8R,9S,10R,13S,14S,17S)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate |
InChI |
InChI=1S/C26H40O4/c1-4-5-6-7-8-24(29)30-23-10-9-19-18-16-22(28)21-15-17(27)11-13-25(21,2)20(18)12-14-26(19,23)3/h15,18-20,22-23,28H,4-14,16H2,1-3H3/t18-,19-,20-,22+,23-,25+,26-/m0/s1 |
InChI Key |
CJYZRMYXYMXOKS-RTBGAKBOSA-N |
Isomeric SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)C |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C |
Origin of Product |
United States |
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